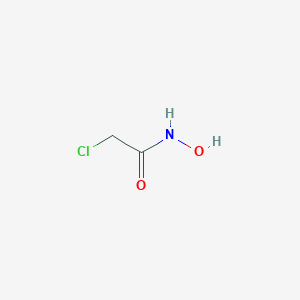
2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride” is an amino acid derivative . It is also known as (S)-2-AP . The compound has a molecular weight of 239.1 . It appears as a light yellow solid .
Molecular Structure Analysis
The IUPAC name of the compound is (2S)-2-amino-3-(3-pyridinyl)propanoic acid dihydrochloride . The InChI code is 1S/C8H10N2O2.2ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m0…/s1 .Physical And Chemical Properties Analysis
The compound is a light yellow solid . It has a molecular weight of 239.1 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
-
- Application Summary : “(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride”, commonly known as (S)-2-AP, is an amino acid derivative that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
-
- Application Summary : “3-(pyridin-2-ylamino)propanoic acid” can be used in the preparation of Dabigatran etexilate derivatives .
- Results or Outcomes : The successful synthesis of Dabigatran etexilate derivatives could potentially lead to the development of new pharmaceuticals for the treatment of various medical conditions .
-
- Application Summary : “3-Pyridinepropionic acid” may be used in the preparation of new coordination polymers of Ag, Cu, and Zn .
- Methods of Application : This compound could be used as a reactant in the hydrothermal synthesis of coordination polymers . The specific synthetic procedure would involve reaction with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in methanol .
- Results or Outcomes : The successful synthesis of these coordination polymers could potentially lead to the development of new materials with unique properties .
-
- Application Summary : “(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride”, commonly known as (S)-2-AP, is an amino acid derivative that has been widely used in scientific research . This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular biological process being studied. As a biochemical compound, it could be used in a variety of laboratory techniques such as cell culture, enzymatic assays, or molecular biology experiments .
- Results or Outcomes : The results or outcomes would also depend on the specific experiment or study. For example, it could be used to investigate the role of this compound in certain biochemical reactions or physiological processes .
-
- Application Summary : “(S)-2-Amino-3- (pyridin-2-yl)propanoic acid dihydrochloride”, commonly known as (S)-2-AP, is an amino acid derivative that has been widely used in scientific research . This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular biological process being studied. As a biochemical compound, it could be used in a variety of laboratory techniques such as cell culture, enzymatic assays, or molecular biology experiments .
- Results or Outcomes : The results or outcomes would also depend on the specific experiment or study. For example, it could be used to investigate the role of this compound in certain biochemical reactions or physiological processes .
-
- Application Summary : “3-Pyridinepropionic acid” may be used in the preparation of new coordination polymers of Ag, Cu, and Zn .
- Methods of Application : This compound could be used as a reactant in the hydrothermal synthesis of coordination polymers . The specific synthetic procedure would involve reaction with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in methanol .
- Results or Outcomes : The successful synthesis of these coordination polymers could potentially lead to the development of new materials with unique properties .
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-3-pyridin-3-ylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORPRVNSFLBKBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606877 |
Source


|
| Record name | 3-Pyridin-3-ylalanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride | |
CAS RN |
105381-95-1 |
Source


|
| Record name | 3-Pyridin-3-ylalanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-(pyridin-3-yl)propanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B176176.png)


![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)








